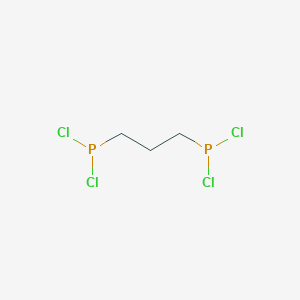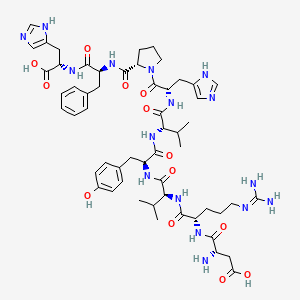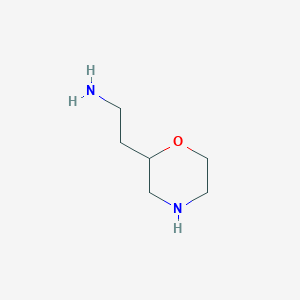
1,3-Bis(dichlorophosphino)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-Bis(dichlorophosphino)propane” is an organophosphorus compound. It belongs to the category of chlorophosphines . It is used as a bidentate ligand in coordination chemistry .
Synthesis Analysis
The synthesis of “1,3-Bis(dichlorophosphino)propane” can be achieved through various methods. One popular method involves the reaction of lithium diphenylphosphide and 1,3-dichloropropane . Another approach involves metal-halogen exchange and then metathesis . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has also been found to be a convenient synthetic route .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(dichlorophosphino)propane” consists of two phosphino groups linked by a propane backbone . The compound forms a six-membered C3P2M chelate ring with a natural bite angle of 91° .
Chemical Reactions Analysis
“1,3-Bis(dichlorophosphino)propane” is used as a bidentate ligand in coordination chemistry and forms complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride . This complex is used as a catalyst for Kumada coupling reaction .
Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Safety And Hazards
Future Directions
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The compound is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
properties
CAS RN |
28240-70-2 |
|---|---|
Product Name |
1,3-Bis(dichlorophosphino)propane |
Molecular Formula |
C3H6Cl4P2 |
Molecular Weight |
245.8 g/mol |
IUPAC Name |
dichloro(3-dichlorophosphanylpropyl)phosphane |
InChI |
InChI=1S/C3H6Cl4P2/c4-8(5)2-1-3-9(6)7/h1-3H2 |
InChI Key |
KIUIKWRHWKNTBP-UHFFFAOYSA-N |
SMILES |
C(CP(Cl)Cl)CP(Cl)Cl |
Canonical SMILES |
C(CP(Cl)Cl)CP(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)



![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)


![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)

![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)

![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)

